Leptospermone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Leptospermone: A Natural Herbicide

Leptospermone is a naturally occurring chemical compound found in species of the Manuka (Leptospermum) genus, particularly Leptospermum scoparium []. Research has explored its potential applications in the field of weed control due to its herbicidal properties.

Inhibition of Seed Germination and Plant Growth

Studies have demonstrated that Leptospermone disrupts seed germination and inhibits the growth of various plant species []. The exact mechanism of action is still being elucidated, but research suggests it may interfere with hormonal processes or cellular respiration in developing plants.

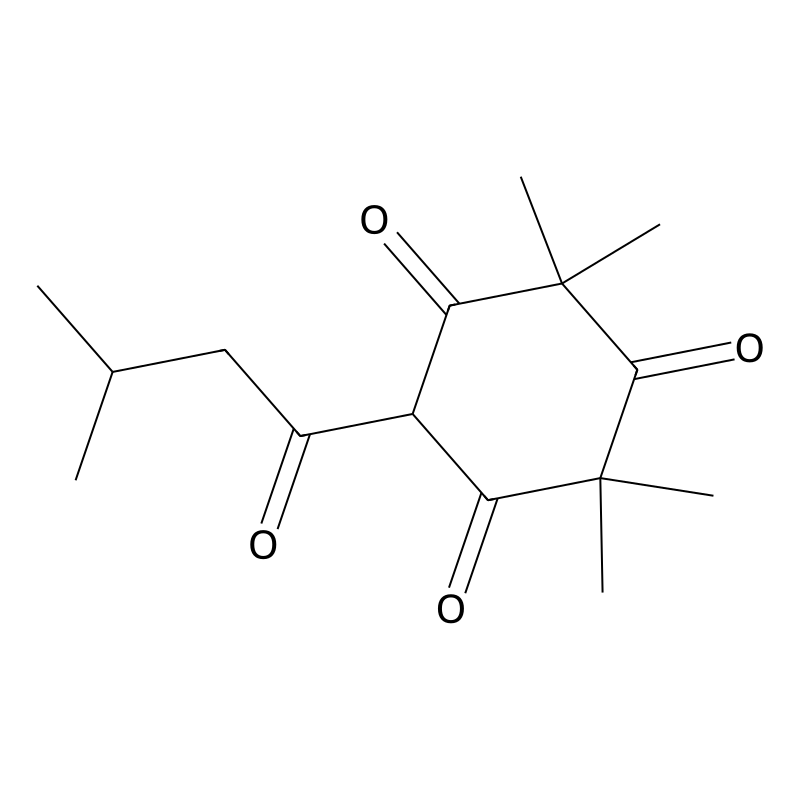

Leptospermone is a natural compound classified as a β-triketone, primarily derived from certain species within the Myrtaceae family, such as Leptospermum scoparium (commonly known as Manuka) and Callistemon citrinus (Lemon Bottlebrush). This compound was first identified in 1927 and has garnered attention for its herbicidal properties, particularly its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is crucial in carotenoid biosynthesis in plants . Leptospermone exhibits a light-yellow oily appearance and has the molecular formula C₁₅H₂₂O₄, with a molecular weight of 266.0 g/mol .

- Limited Information: Data on the safety and hazards associated with leptospermone is scarce. More research is needed to determine its potential toxicity and other safety concerns.

Leptospermone can be synthesized through a multi-step process involving phloroglucinol and 3-methylbutanenitrile in the presence of zinc chloride. The reaction produces phloroisovalerone imine, which is subsequently alkylated with iodomethane and treated with hydrochloric acid to yield leptospermone . The compound's structure allows it to participate in various

Leptospermone exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown it to be effective against several foodborne bacteria, with minimum inhibitory concentrations ranging from 23.6 to 69.7 µg/mL . Additionally, its herbicidal properties result from its ability to disrupt chlorophyll synthesis in plants, leading to bleaching and growth inhibition .

The primary synthetic route for leptospermone involves the following steps:

- Starting Material: Phloroglucinol.

- Reaction with Isovaleronitrile: In the presence of zinc chloride, phloroglucinol reacts with isovaleronitrile to form phloroisovalerone imine.

- Alkylation: The imine undergoes alkylation using iodomethane after treatment with sodium ethoxide and methanol.

- Hydrochloric Acid Treatment: The intermediate product is then treated with aqueous hydrochloric acid to yield isovaleroylsyncarpic acid, which is leptospermone .

Leptospermone has several applications:

- Herbicide Development: It serves as a precursor for commercial herbicides like mesotrione, which are used to control broadleaf and grassy weeds .

- Antimicrobial Agent: Its effectiveness against foodborne pathogens positions it as a potential candidate for food preservation and safety applications .

- Ecological Research: Studies on its impact on soil fungal communities highlight its role in ecological balance and nutrient cycling .

Research indicates that leptospermone interacts with various biological systems:

- Soil Microbial Communities: Its application alters the diversity of fungal populations in soil, affecting ecological functions such as organic matter decomposition .

- Plant Physiology: By inhibiting carotenoid biosynthesis, it leads to visible phytotoxic effects on treated plants, demonstrating its potential for selective weed management .

Leptospermone shares structural similarities with other triketones and related compounds. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Mesotrione | β-Triketone | Commercially used herbicide derived from leptospermone; targets the same enzyme. |

| Flavesone | Triketone | Exhibits allelopathic properties but differs in chemical structure and activity profile. |

| Papuanone | β-Triketone | Similar in structure but isolated from different plant species; less studied than leptospermone. |

| Isoleptospermone | β-Triketone | Structural variant of leptospermone; potential for different biological activities. |

| Grandiflorone | Triketone | Found in Myrtaceae family; has distinct antimicrobial properties compared to leptospermone. |

Leptospermone's unique combination of structural features and biological activities distinguishes it from these similar compounds, particularly regarding its specific herbicidal action and antimicrobial efficacy.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Romdhane S, Devers-Lamrani M, Barthelmebs L, Calvayrac C, Bertrand C, Cooper JF, Dayan FE, Martin-Laurent F. Ecotoxicological Impact of the Bioherbicide Leptospermone on the Microbial Community of Two Arable Soils. Front Microbiol. 2016 May 24;7:775. doi: 10.3389/fmicb.2016.00775. eCollection 2016. PubMed PMID: 27252691; PubMed Central PMCID: PMC4877392.

3: Trivella A, Stawinoga M, Dayan FE, Cantrell CL, Mazellier P, Richard C. Photolysis of natural β-triketonic herbicides in water. Water Res. 2015 Jul 1;78:28-36. doi: 10.1016/j.watres.2015.03.026. Epub 2015 Apr 9. PubMed PMID: 25898250.

4: BRIGGS LH, HASSALL CH, TAYLOR WI. A synthesis of leptospermone. J Chem Soc. 1948 Mar;174:383. PubMed PMID: 18914117.

5: Jeong EY, Kim MG, Lee HS. Acaricidal activity of triketone analogues derived from Leptospermum scoparium oil against house-dust and stored-food mites. Pest Manag Sci. 2009 Mar;65(3):327-31. doi: 10.1002/ps.1684. PubMed PMID: 19051215.

6: Patil C, Calvayrac C, Zhou Y, Romdhane S, Salvia MV, Cooper JF, Dayan FE, Bertrand C. Environmental Metabolic Footprinting: A novel application to study the impact of a natural and a synthetic β-triketone herbicide in soil. Sci Total Environ. 2016 Oct 1;566-567:552-558. doi: 10.1016/j.scitotenv.2016.05.071. Epub 2016 May 27. PubMed PMID: 27236620.

7: Romdhane S, Devers-Lamrani M, Martin-Laurent F, Jrad AB, Raviglione D, Salvia MV, Besse-Hoggan P, Dayan FE, Bertrand C, Barthelmebs L. Evidence for photolytic and microbial degradation processes in the dissipation of leptospermone, a natural β-triketone herbicide. Environ Sci Pollut Res Int. 2017 Jul 17. doi: 10.1007/s11356-017-9728-4. [Epub ahead of print] PubMed PMID: 28718021.

8: Dayan FE, Duke SO, Sauldubois A, Singh N, McCurdy C, Cantrell C. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. Phytochemistry. 2007 Jul;68(14):2004-14. Epub 2007 Mar 26. PubMed PMID: 17368492.

9: Reichling J, Koch C, Stahl-Biskup E, Sojka C, Schnitzler P. Virucidal activity of a beta-triketone-rich essential oil of Leptospermum scoparium (manuka oil) against HSV-1 and HSV-2 in cell culture. Planta Med. 2005 Dec;71(12):1123-7. PubMed PMID: 16395648.

10: Rocaboy-Faquet E, Noguer T, Romdhane S, Bertrand C, Dayan FE, Barthelmebs L. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Appl Microbiol Biotechnol. 2014 Aug;98(16):7243-52. doi: 10.1007/s00253-014-5793-5. Epub 2014 May 13. PubMed PMID: 24816780.

11: Romdhane S, Devers-Lamrani M, Martin-Laurent F, Calvayrac C, Rocaboy-Faquet E, Riboul D, Cooper JF, Barthelmebs L. Isolation and characterization of Bradyrhizobium sp. SR1 degrading two β-triketone herbicides. Environ Sci Pollut Res Int. 2016 Mar;23(5):4138-48. doi: 10.1007/s11356-015-4544-1. Epub 2015 Apr 24. PubMed PMID: 25903192.

12: Mustafa K, Perry NB, Weavers RT. 2-Hydroxyflavanones from Leptospermum polygalifolium subsp. polygalifolium Equilibrating sets of hemiacetal isomers. Phytochemistry. 2003 Dec;64(7):1285-93. PubMed PMID: 14599527.

13: van Klink JW, Brophy JJ, Perry NB, Weavers RT. beta-triketones from myrtaceae: isoleptospermone from leptospermum scoparium and papuanone from corymbia dallachiana . J Nat Prod. 1999 Mar;62(3):487-9. PubMed PMID: 10096865.

14: Agampodi SB, Peacock SJ, Thevanesam V, Nugegoda DB, Smythe L, Thaipadungpanit J, Craig SB, Burns MA, Dohnt M, Boonsilp S, Senaratne T, Kumara A, Palihawadana P, Perera S, Vinetz JM. Leptospirosis outbreak in Sri Lanka in 2008: lessons for assessing the global burden of disease. Am J Trop Med Hyg. 2011 Sep;85(3):471-8. doi: 10.4269/ajtmh.2011.11-0276. Erratum in: Am J Trop Med Hyg. 2011 Oct;85(4):790. PubMed PMID: 21896807; PubMed Central PMCID: PMC3163869.

15: Schnitzler P, Wiesenhofer K, Reichling J. Comparative study on the cytotoxicity of different Myrtaceae essential oils on cultured vero and RC-37 cells. Pharmazie. 2008 Nov;63(11):830-5. PubMed PMID: 19069246.

16: Dayan FE, Singh N, McCurdy CR, Godfrey CA, Larsen L, Weavers RT, Van Klink JW, Perry NB. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions. J Agric Food Chem. 2009 Jun 24;57(12):5194-200. doi: 10.1021/jf9005593. PubMed PMID: 19435355.

17: Lock EA. From Weed Killer to Wonder Drug. Adv Exp Med Biol. 2017;959:175-185. doi: 10.1007/978-3-319-55780-9_16. Review. PubMed PMID: 28755195.

18: Park CG, Jang M, Shin E, Kim J. Myrtaceae Plant Essential Oils and their β-Triketone Components as Insecticides against Drosophila suzukii. Molecules. 2017 Jun 24;22(7). pii: E1050. doi: 10.3390/molecules22071050. PubMed PMID: 28672824.

19: Alvarez Costa A, Naspi CV, Lucia A, Masuh HM. Repellent and Larvicidal Activity of the Essential Oil From Eucalyptus nitens Against Aedes aegypti and Aedes albopictus (Diptera: Culicidae). J Med Entomol. 2017 May 1;54(3):670-676. doi: 10.1093/jme/tjw222. PubMed PMID: 28399283.

20: Fratini F, Mancini S, Turchi B, Friscia E, Pistelli L, Giusti G, Cerri D. A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium J. R. et G. Forst essential oils against Staphylococcus aureus strains. Microbiol Res. 2017 Jan;195:11-17. doi: 10.1016/j.micres.2016.11.005. Epub 2016 Nov 18. PubMed PMID: 28024521.